molecular formula C25H28N6O3S B3008900 1-(3-(4-(4-acetylphenyl)piperazin-1-yl)-3-oxopropyl)-4-propylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one CAS No. 1224016-59-4

1-(3-(4-(4-acetylphenyl)piperazin-1-yl)-3-oxopropyl)-4-propylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one

Cat. No. B3008900
CAS RN: 1224016-59-4
M. Wt: 492.6
InChI Key: WTKYLXOVHHTXLZ-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a piperazine ring, a triazolo-pyrimidine ring, and a thieno ring. These types of structures are often found in pharmaceuticals and other biologically active compounds .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the formation of the individual rings, followed by their coupling. Piperazine derivatives can be synthesized from diamines, and pyrimidine derivatives can be synthesized from amines and carbonyl compounds .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the piperazine, triazolo-pyrimidine, and thieno rings. These rings would likely contribute to the compound’s overall shape and reactivity .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the various rings and functional groups. For example, the piperazine ring could potentially undergo reactions at the nitrogen atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the various rings could affect its solubility and stability .

Scientific Research Applications

Anti-Fibrotic Activity

The compound has demonstrated promising anti-fibrotic properties. In a study by Gu et al., a series of novel 2-(pyridin-2-yl) pyrimidine derivatives were synthesized and evaluated against immortalized rat hepatic stellate cells (HSC-T6). Among these derivatives, compounds ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) exhibited excellent anti-fibrotic activities, surpassing the effects of Pirfenidone and Bipy55′DC. These compounds effectively inhibited collagen expression and hydroxyproline content in vitro, suggesting their potential as novel anti-fibrotic drugs .

Cytotoxic Activity

Substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone derivatives, which share structural similarities with our compound, were screened for in vitro cytotoxic activity against various cancer cell lines (BT-474, HeLa, MCF-7, NCI-H460, and HaCaT). While this specific compound was not tested, understanding its cytotoxic potential could be relevant for further investigations .

Histamine H3 Receptor Affinity

In a different context, 1-substituted-[4-(7-phenoxyheptylpiperazin-1-yl)butyl]guanidine derivatives with electron-withdrawing substituents at position 4 in the benzyl moiety exhibited high in vitro affinities toward the guinea pig jejunal histamine H3 receptor. Although not directly related to our compound, exploring its receptor interactions may provide insights into potential pharmacological effects .

Antimicrobial Properties

Pyrimidine derivatives, including our compound, have been reported to possess antimicrobial activity. Further studies could explore its effectiveness against specific pathogens .

Antiviral Potential

Similar to antimicrobial properties, pyrimidine-based compounds often exhibit antiviral effects. Investigating its activity against specific viruses could be valuable .

Antitumor Effects

Pyrimidine derivatives have been studied as potential antitumor agents. While direct evidence for our compound is lacking, it may be worthwhile to explore its impact on tumor cell lines .

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Compounds with similar structures have been found to have activity against various targets, such as histamine receptors .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific biological activity. Some piperazine and pyrimidine derivatives have been found to be mutagenic .

Future Directions

Future research could involve further exploration of the biological activity of this compound, as well as modifications to its structure to improve its activity or reduce potential hazards .

properties

IUPAC Name

12-[3-[4-(4-acetylphenyl)piperazin-1-yl]-3-oxopropyl]-8-propyl-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N6O3S/c1-3-11-30-24(34)23-20(10-16-35-23)31-21(26-27-25(30)31)8-9-22(33)29-14-12-28(13-15-29)19-6-4-18(5-7-19)17(2)32/h4-7,10,16H,3,8-9,11-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTKYLXOVHHTXLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(C=CS2)N3C1=NN=C3CCC(=O)N4CCN(CC4)C5=CC=C(C=C5)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-(4-(4-acetylphenyl)piperazin-1-yl)-3-oxopropyl)-4-propylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one

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